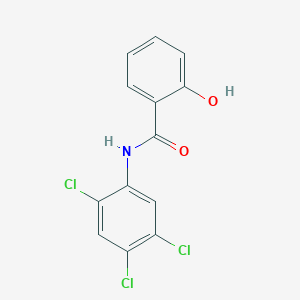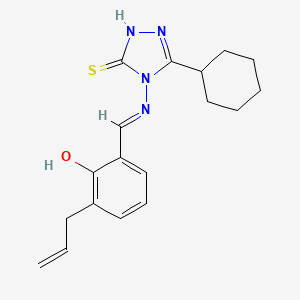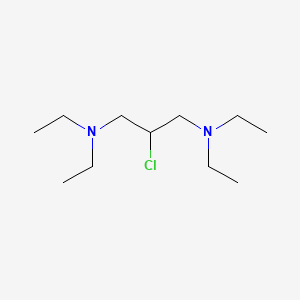
2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine is an organic compound with the molecular formula C11H25ClN2. It is a derivative of 1,3-propanediamine, where the nitrogen atoms are substituted with ethyl groups and one of the hydrogen atoms on the carbon chain is replaced by a chlorine atom. This compound is known for its use in various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with ethylating agents such as ethyl chloride or ethyl bromide in the presence of a base like sodium hydroxide The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atoms with ethyl groups
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding amine oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxyl derivatives or other substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
科学研究应用
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
作用机制
The mechanism of action of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The presence of the chlorine atom and ethyl groups enhances its binding affinity and specificity towards certain molecular pathways, making it a valuable tool in biochemical and pharmacological studies.
相似化合物的比较
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Lacks the chlorine atom and has methyl groups instead of ethyl groups, resulting in different reactivity and applications.
N,N,N’,N’-Tetraethyl-1,3-propanediamine: Similar structure but without the chlorine atom, leading to differences in chemical behavior and biological activity.
N,N-Diethyl-N’-methyl-1,3-propanediamine:
The unique presence of the chlorine atom in 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine distinguishes it from these similar compounds, providing it with distinct reactivity and applications in various fields of research.
属性
CAS 编号 |
94465-65-3 |
|---|---|
分子式 |
C11H25ClN2 |
分子量 |
220.78 g/mol |
IUPAC 名称 |
2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H25ClN2/c1-5-13(6-2)9-11(12)10-14(7-3)8-4/h11H,5-10H2,1-4H3 |
InChI 键 |
FSHOYFLJXMSRNC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(CN(CC)CC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Allyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964493.png)
![N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B11964501.png)


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964521.png)


![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964541.png)

![Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-](/img/structure/B11964554.png)

![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964578.png)
